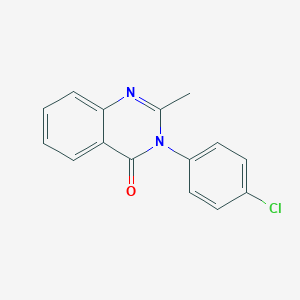

3-(4-Chlorphenyl)-2-methylchinazolin-4-on

Übersicht

Beschreibung

3-(4-Chlorophenyl)-2-methyl-3,4-dihydroquinazolin-4-one is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. Quinazolinones are nitrogen-containing heterocycles that have been extensively studied for their pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities . The presence of the 4-chlorophenyl group in 3-(4-Chlorophenyl)-2-methyl-3,4-dihydroquinazolin-4-one enhances its biological activity, making it a compound of interest in medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

Compounds with similar structures have been shown to interact with their targets in various ways, leading to changes in cellular processes . For instance, some compounds act as antagonists or inverse agonists at certain receptors .

Biochemical Pathways

Related compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that these compounds may affect a wide range of biochemical pathways.

Pharmacokinetics

In silico pharmacokinetics analysis of a similar compound, 3-((4-chlorophenyl)selanyl)-1-methyl-1h-indole, predicted that it might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .

Result of Action

A similar compound, 3-((4-chlorophenyl)selanyl)-1-methyl-1h-indole, has been reported to reverse depressive-like behavior induced by acute restraint stress in mice, suggesting a potential neuroprotective effect .

Action Environment

For instance, triclocarban, a compound with a chlorophenyl group, is a white powder that is insoluble in water .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-2-methyl-3,4-dihydroquinazolin-4-one typically involves the reaction of 2-aminobenzamide with 4-chlorobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a cyclization process to form the quinazolinone ring . Commonly used catalysts include acids such as hydrochloric acid or sulfuric acid, and the reaction is often carried out under reflux conditions to ensure complete cyclization .

Industrial Production Methods

In an industrial setting, the production of 3-(4-Chlorophenyl)-2-methyl-3,4-dihydroquinazolin-4-one can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product . The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Chlorophenyl)-2-methyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Methylquinazolin-4-one: Lacks the 4-chlorophenyl group, resulting in different biological activities.

3-(4-Chlorophenyl)quinazolin-4-one: Similar structure but without the methyl group at the 2-position, leading to variations in activity.

2-Methyl-3-phenylquinazolin-4-one: Contains a phenyl group instead of a 4-chlorophenyl group, affecting its pharmacological properties.

Uniqueness

The presence of both the 2-methyl and 4-chlorophenyl groups in 3-(4-Chlorophenyl)-2-methyl-3,4-dihydroquinazolin-4-one contributes to its unique biological activities, making it a valuable compound for drug development and other scientific research applications .

Biologische Aktivität

3-(4-Chlorophenyl)-2-methyl-3,4-dihydroquinazolin-4-one is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, and potential applications based on recent research findings.

Synthesis and Characterization

The synthesis of 3-(4-Chlorophenyl)-2-methyl-3,4-dihydroquinazolin-4-one typically involves the reaction of 2-methylquinazolin-4(3H)-one with various aryl or substituted acetamides. The characterization of synthesized compounds is often performed using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry to confirm their structures and purity .

1. Antimicrobial and Antifungal Activity

Compounds containing the quinazolin-4(3H)-one moiety have been extensively studied for their antimicrobial properties. Research indicates that derivatives of 3-(4-Chlorophenyl)-2-methyl-3,4-dihydroquinazolin-4-one exhibit significant activity against various microbial strains. For instance, studies have shown that these compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

2. Cytotoxicity and Cancer Research

The cytotoxic effects of 3-(4-Chlorophenyl)-2-methyl-3,4-dihydroquinazolin-4-one derivatives have been evaluated against several cancer cell lines. Notably, certain derivatives demonstrated IC50 values significantly lower than established chemotherapeutic agents like lapatinib. For example, one study reported that specific compounds exhibited cytotoxicity against MCF-7 (breast cancer) and A2780 (ovarian cancer) cell lines with IC50 values ranging from 0.14 to 15.72 µM . This suggests that these compounds may serve as effective anticancer agents by targeting multiple tyrosine kinases involved in cancer progression.

3. Insecticidal Properties

Recent investigations have highlighted the larvicidal potential of 3-(4-Chlorophenyl)-2-methyl-3,4-dihydroquinazolin-4-one derivatives against Aedes aegypti mosquito larvae. The compounds demonstrated LC50 values between 2.085 and 4.201 μg/mL after 72 hours of exposure, indicating strong insecticidal activity without significant toxicity to non-target organisms . This positions them as environmentally friendly alternatives for mosquito control.

4. Anti-inflammatory Effects

Several studies have reported the anti-inflammatory properties of quinazolinone derivatives. The synthesized compounds were tested for their inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. Results showed that these compounds could effectively inhibit both COX enzymes, suggesting their potential use in treating inflammatory conditions .

Case Study 1: Cytotoxicity Against Cancer Cell Lines

In a study assessing the cytotoxicity of various quinazolinone derivatives, a series of compounds were tested against MCF-7 and A2780 cell lines. Among these, specific derivatives exhibited potent inhibitory effects on multiple tyrosine kinases (CDK2, HER2), with some achieving IC50 values comparable to standard treatments . This highlights the therapeutic potential of these compounds in oncology.

Case Study 2: Insecticidal Activity

A detailed investigation into the larvicidal activity against Aedes aegypti revealed that certain synthesized derivatives not only showed effective larvicidal properties but also displayed minimal toxicity to non-target species like Diplonychus rusticus. This dual action underscores their promise as eco-friendly pest control agents .

Summary of Findings

Eigenschaften

IUPAC Name |

3-(4-chlorophenyl)-2-methylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O/c1-10-17-14-5-3-2-4-13(14)15(19)18(10)12-8-6-11(16)7-9-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDVPWZBQQSFPFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33167-09-8 (hydrochloride) | |

| Record name | 2-Methyl-3-(4-chlorophenyl)quinazolin-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001788938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10170546 | |

| Record name | 2-Methyl-3-(4-chlorophenyl)quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1788-93-8 | |

| Record name | 3-(4-Chlorophenyl)-2-methyl-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1788-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-(4-chlorophenyl)quinazolin-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001788938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-3-(4-chlorophenyl)quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.